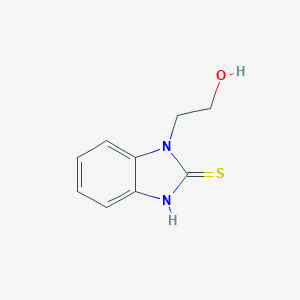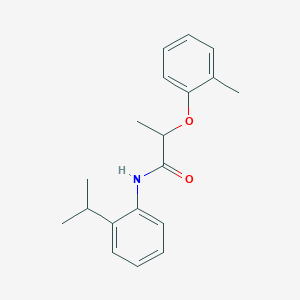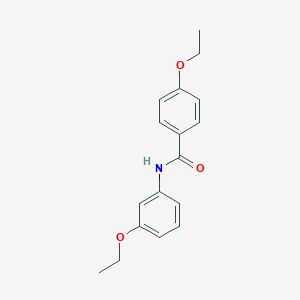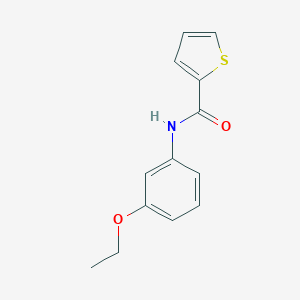![molecular formula C17H22ClNO2 B268060 N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine, also known as FURA-2-AM, is a fluorescent calcium indicator used in scientific research. It is a synthetic compound that can be used to measure intracellular calcium levels in living cells.
Mécanisme D'action
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine works by binding to calcium ions in the cytoplasm of living cells. When calcium ions bind to N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine, the molecule undergoes a conformational change that results in a shift in its fluorescent properties. This shift can be measured using fluorescence microscopy or spectroscopy, allowing researchers to monitor changes in intracellular calcium levels over time.
Biochemical and Physiological Effects:
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine has no known biochemical or physiological effects on living cells. It is a non-toxic compound that does not interfere with normal cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine has several advantages for lab experiments. It is a highly sensitive and specific calcium indicator that can be used to measure changes in intracellular calcium levels with high temporal and spatial resolution. It is also compatible with a wide range of cell types and experimental conditions.
However, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine also has some limitations. It requires specialized equipment and expertise to use effectively, and its fluorescence properties can be affected by factors such as pH and temperature. Additionally, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine is not suitable for long-term experiments, as it can be toxic to cells over extended periods of time.
Orientations Futures
There are several potential future directions for research involving N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine. One area of interest is the development of new calcium indicators with improved properties, such as increased sensitivity or longer fluorescence lifetimes. Another area of research is the application of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine to study calcium signaling in disease models, such as cancer or neurodegenerative disorders. Additionally, N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine could be used in combination with other imaging techniques, such as optogenetics or super-resolution microscopy, to gain a more comprehensive understanding of cellular signaling pathways.
Méthodes De Synthèse
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine is synthesized through a multi-step process that involves the reaction of 2-chlorobenzaldehyde with furfural in the presence of a base. The resulting intermediate is then reacted with 3-isopropoxypropylamine to yield the final product. The synthesis of N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine is a complex process that requires careful attention to detail and high-quality reagents.
Applications De Recherche Scientifique
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine is widely used in scientific research to measure intracellular calcium levels in living cells. It is a valuable tool for studying cell signaling pathways, as calcium ions play a critical role in many cellular processes. N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine is used in a variety of fields, including neuroscience, physiology, and pharmacology.
Propriétés
Nom du produit |
N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine |
|---|---|
Formule moléculaire |
C17H22ClNO2 |
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-3-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C17H22ClNO2/c1-13(2)20-11-5-10-19-12-14-8-9-17(21-14)15-6-3-4-7-16(15)18/h3-4,6-9,13,19H,5,10-12H2,1-2H3 |
Clé InChI |
BPHBVDURABZIOK-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNCC1=CC=C(O1)C2=CC=CC=C2Cl |
SMILES canonique |
CC(C)OCCCNCC1=CC=C(O1)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267978.png)
![N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide](/img/structure/B267987.png)
![({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid](/img/structure/B267993.png)

![6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B267996.png)







![3-[(cyclohexylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268007.png)
![N-cyclohexyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B268008.png)